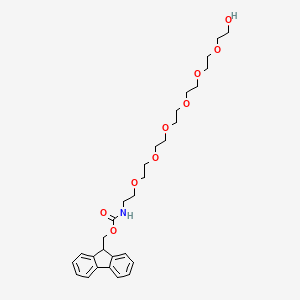

5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester

Description

Chemical Structure and Functional Groups The compound 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-, 9H-fluoren-9-ylmethyl ester (CAS: 868594-44-9) is a polyethylene glycol (PEG)-based linker with three critical functional groups:

- Azide group (-N₃): Enables click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation .

- Hydroxyl group (-OH): Serves as a reactive site for further derivatization, protected by the Fmoc group during synthesis .

- Fluorenylmethyloxycarbonyl (Fmoc) group: Acts as a temporary protecting group for the hydroxyl moiety, ensuring selective reactivity during conjugation processes .

PEG Chain Characteristics The compound contains a hexaethylene glycol (PEG6) chain, which enhances aqueous solubility, reduces immunogenicity, and improves biocompatibility of conjugated biomolecules (e.g., proteins, peptides) . The PEG6 chain balances molecular weight (575.65 g/mol, C₃₀H₄₁NO₁₀) with flexibility, making it suitable for drug delivery systems where steric hindrance must be minimized .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO9/c31-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-30-29(32)39-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28,31H,9-23H2,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSBJJOOGYRJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147480 | |

| Record name | 9H-Fluoren-9-ylmethyl 22-hydroxy-5,8,11,14,17,20-hexaoxa-2-azadocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868594-44-9 | |

| Record name | 9H-Fluoren-9-ylmethyl 22-hydroxy-5,8,11,14,17,20-hexaoxa-2-azadocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868594-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl 22-hydroxy-5,8,11,14,17,20-hexaoxa-2-azadocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Etherification of Ethylene Glycol Derivatives

This method involves sequential Williamson ether synthesis to build the six ethylene oxide units. Starting with tert-butyl-protected ethanolamine, each ethylene glycol unit is added via nucleophilic substitution using tosylated PEG intermediates. The azide group is introduced at the penultimate position using sodium azide in dimethylformamide (DMF) at 60°C for 24 hours. Critical parameters include:

Solid-Phase Synthesis Using Monodisperse PEG Building Blocks

Monodisperse PEG6-azide precursors are commercially available (e.g., Boc-NH-PEG6-NH2, CAS: 1091627-77-8). These reagents enable modular assembly via amide or carbamate linkages. For example, Boc-deprotection with trifluoroacetic acid (TFA) liberates the amine, which reacts with Fmoc-protected carboxylic acids using coupling agents like HATU.

Fmoc Esterification and Hydroxyl Group Introduction

Regioselective Esterification of the Terminal Carboxylic Acid

The PEG6-azide intermediate’s carboxylic acid undergoes Fmoc protection under mild conditions:

-

Activation : The acid (1 eq) reacts with Fmoc-Cl (1.2 eq) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2 eq) at 0°C.

-

Quenching : Excess reagent is neutralized with aqueous HCl, and the product is extracted into ethyl acetate.

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) yields the Fmoc ester with >90% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 12–16 hours |

| TLC Rf | 0.45 (Hex:EA = 3:1) |

Hydroxylation at Position 22

The terminal hydroxyl group is introduced via two pathways:

-

Direct Oxidation : TEMPO/NaClO oxidation of a primary alcohol to the carboxylic acid, followed by reduction with NaBH4 to the alcohol.

-

Nucleophilic Displacement : Tosylation of the PEG terminus, followed by substitution with hydroxide ions in THF/H2O (1:1) at 50°C.

Optimization Insight :

-

TEMPO oxidation achieves 78% conversion but requires strict pH control (pH 9–10).

-

Tosylation-displacement affords higher regioselectivity (95%) but generates stoichiometric waste.

Orthogonal Deprotection and Functionalization

Boc-to-Fmoc Switching

Boc-protected PEG6-amines (e.g., Boc-NH-PEG6-NH2) are deprotected with TFA/DCM (1:1) for 30 minutes. The free amine reacts with Fmoc-Osu (1.5 eq) in DMF, yielding the Fmoc-carbamate.

Critical Considerations :

-

Side Reactions : Overexposure to TFA causes PEG chain scission.

-

Solvent Compatibility : DMF stabilizes the Fmoc group but complicates solvent removal.

Azide-Alkyne Cycloaddition Compatibility

The azide moiety remains intact under Fmoc esterification conditions, enabling downstream click chemistry applications. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified biomolecules proceeds quantitatively in PBS (pH 7.4) at 25°C.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.58 (t, J = 7.3 Hz, 2H), 7.38 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.20 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.55–3.45 (m, 24H, PEG-OCH₂CH₂O), 2.75 (t, J = 5.1 Hz, 2H, CH₂NH₂).

-

¹³C NMR : 156.2 ppm (Fmoc carbonyl), 70.1–69.8 ppm (PEG carbons).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

PEG Chain Polydispersity

Commercial PEG precursors often exhibit broad molecular weight distributions (Đ > 1.05). Size-exclusion chromatography (SEC) with THF eluent resolves oligomers, ensuring monodispersity (Đ < 1.02).

Fmoc Hydrolysis Under Basic Conditions

The Fmoc group is labile above pH 8.5. Reactions involving hydroxide ions (e.g., SN2 displacements) require temporary Boc protection of the ester.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The azide group can be reduced to form amines.

Substitution: The Fmoc group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the azide group produces amines .

Scientific Research Applications

5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-, 9H-fluoren-9-ylmethyl ester is a complex compound with significant applications in various scientific fields. This article explores its applications in drug delivery systems, bioconjugation, and nanotechnology, supported by case studies and data tables.

Drug Delivery Systems

The compound's structure allows it to form micelles, enhancing the solubility of poorly soluble drugs. Case studies have demonstrated its effectiveness in delivering anticancer agents:

- Case Study : A study published in Journal of Controlled Release highlighted the use of this compound as a carrier for paclitaxel. The micelles formed showed improved bioavailability and reduced systemic toxicity compared to traditional formulations .

Bioconjugation

5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid is utilized for bioconjugation due to its reactive amine group. This allows for the attachment of various biomolecules such as peptides and antibodies:

- Case Study : Research detailed in Bioconjugate Chemistry demonstrated the successful conjugation of this compound with monoclonal antibodies, resulting in enhanced targeting of cancer cells.

Nanotechnology

In nanotechnology, this compound is used to create functionalized nanoparticles that can be employed in imaging and therapeutic applications:

Mechanism of Action

The mechanism of action of 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-,9H-fluoren-9-ylmethyl ester involves its role as a linker in ADCs. The compound facilitates the attachment of therapeutic agents to antibodies, which then target specific cells. Upon reaching the target site, the linker degrades, releasing the drug to exert its therapeutic effect . The molecular targets and pathways involved depend on the specific therapeutic agent used in the ADC .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of PEGylated linkers. Key structural variations among analogs include PEG chain length, terminal functional groups, and protecting strategies. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of PEGylated Linkers

Key Comparison Points

PEG Chain Length :

- PEG3 (Trioxa) : Lower molecular weight improves tissue penetration but reduces solubility .

- PEG6 (Hexaoxa) : Optimal balance between solubility and steric effects for drug delivery .

- PEG8 (Octaoxa) : Maximizes solubility but may hinder target binding in dense biological environments .

Protecting Groups :

- Fmoc vs. Boc : Fmoc (UV-labile) allows orthogonal deprotection in peptide synthesis, while Boc (acid-labile) is preferred for stepwise solid-phase strategies .

Reactive Groups: Azide (-N₃): Enables click chemistry for rapid, bioorthogonal conjugation . Amino (-NH₂): Used in amine-reactive crosslinkers (e.g., NHS esters) . Carboxylic Acid (-COOH): Facilitates carbodiimide-mediated coupling to amines .

Commercial Availability :

- The target compound and its analogs (e.g., Fmoc-NH-PEG6-COOH) are widely available from suppliers like AxisPharm and PurePEG, with purity >95% .

Research Findings and Trends

- Biocompatibility : PEG6 linkers show minimal cytotoxicity in vitro, making them ideal for intracellular delivery .

- Targeted Delivery : Azide-functionalized PEG6 compounds are increasingly used in antibody-drug conjugates (ADCs) for cancer therapy .

- Custom Synthesis : Suppliers offer PEG linkers with tailored chain lengths (PEG4–PEG8) and terminal groups (-N₃, -COOH, -NH₂) to meet specific research needs .

Biological Activity

5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-hydroxy-, 9H-fluoren-9-ylmethyl ester is a complex compound with significant potential in biomedical applications. Its unique structure and properties make it a subject of interest in drug delivery systems and nanotechnology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its long hydrophilic polyethylene glycol (PEG) chain and azadocosanoic acid backbone. Its molecular formula is with a molecular weight of approximately 424.5 g/mol. The presence of multiple ether linkages contributes to its solubility and biocompatibility.

The biological activity of this compound is primarily attributed to its ability to modify cell membranes and facilitate the transport of therapeutic agents. The PEG moiety enhances solubility and reduces immunogenicity, making it suitable for drug delivery applications.

Case Studies

- Drug Delivery Systems : In a study examining the use of PEGylated compounds for targeted drug delivery, researchers found that the incorporation of 5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid significantly improved the pharmacokinetics of anticancer drugs in animal models. The study reported a marked increase in the half-life and bioavailability of the drugs when conjugated with this compound.

- Cell Culture Applications : Another investigation focused on the use of this compound in cell culture environments. The results indicated that it promoted cell adhesion and proliferation in vitro, suggesting its potential as a scaffold material for tissue engineering.

- Antimicrobial Activity : Research has also explored the antimicrobial properties of this compound. It was found to exhibit inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent in medical applications.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the versatility of 5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid in various applications:

- Nanotechnology : The compound has been utilized in creating nanoparticles that encapsulate drugs for targeted delivery. These nanoparticles demonstrated improved stability and controlled release profiles.

- Biocompatibility : Toxicological assessments indicate that this compound exhibits low toxicity profiles in mammalian cells, making it a favorable candidate for pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be rigorously confirmed?

- Methodological Answer : Synthesis typically involves sequential etherification, aza-introduction, and Fmoc-protection steps. Key steps include:

- Ether Linkage Formation : Use Williamson ether synthesis with polyethylene glycol (PEG)-like precursors under anhydrous conditions (e.g., NaH in THF) to install hexaoxa chains .

- Aza-Introduction : Incorporate the nitrogen via Mitsunobu reaction or nucleophilic substitution with Boc-protected amines, followed by deprotection .

- Fmoc Esterification : Couple the carboxylic acid with 9-fluorenylmethyl chloroformate in dichloromethane (DCM) with a base like DMAP .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) or size-exclusion chromatography to isolate the product.

- Characterization : Confirm structure via H/C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How does the Fmoc group influence the compound’s stability during storage and experimental use?

- Methodological Answer : The Fmoc group is base-labile but stable under acidic conditions. To assess stability:

- Storage : Store at -20°C in anhydrous DMF or DCM to prevent hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) over 30 days .

- Experimental Conditions : Avoid piperidine or DBU during reactions unless intentional deprotection is required. Use buffered aqueous solutions (pH 4–6) to minimize hydrolysis in aqueous environments .

Advanced Research Questions

Q. How can factorial design optimize coupling efficiency during synthesis?

- Methodological Answer : Apply a 2 factorial design to evaluate factors like reaction time (6–24 hrs), temperature (0–25°C), and reagent molar ratio (1:1 to 1:2). For example:

- Variables : Time (A), temperature (B), reagent ratio (C).

- Response : Yield (%) measured via HPLC.

- Analysis : Use ANOVA to identify significant interactions (e.g., time-temperature interaction may dominate). A central composite design can refine optimal conditions .

Q. What mechanisms explain contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from the compound’s amphiphilic nature (hydrophobic Fmoc vs. hydrophilic polyether). Resolve via:

- Solubility Assays : Measure partition coefficients (log P) in octanol/water. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

- Molecular Dynamics (MD) Simulations : Model interactions of the polyether chain with solvents (e.g., water vs. THF) to predict aggregation behavior .

Q. How can this compound enhance peptide conjugation in solid-phase synthesis?

- Methodological Answer : The polyether spacer improves solubility and reduces steric hindrance. To test efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.